2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline
Overview
Description
“2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline” is a synthetic molecule with a CAS Number of 1153806-54-2 . It has a molecular weight of 245.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9F2N3/c14-8-5-11-12(6-9(8)15)18-13(17-11)7-3-1-2-4-10(7)16/h1-6H,16H2,(H,17,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 245.23 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data .Scientific Research Applications
Chemosensor for Aluminum Ion Detection
A study by Shree et al. (2019) explored the use of 2-(1H-benzo[d]imidazol-2-yl)aniline derivatives as fluorescent chemosensors. These probes showed high selectivity and sensitivity towards Al3+ ions in aqueous solutions and were successful in imaging intracellular Al3+ ions in living cells through confocal fluorescence microscopy (Shree, G. J., Sivaraman, G., Siva, A., & Chellappa, D., 2019).
Directing Group for C-H Bond Amination
Zhao et al. (2017) demonstrated the use of 2-(pyridin-2-yl) aniline as a novel directing group for promoting C-H amination mediated by cupric acetate. This approach facilitated efficient amination of benzamide derivatives with good functional group tolerance (Zhao, H.-Y., Wang, H.-Y., Mao, S., Xin, M., Zhang, H., & Zhang, S.-q., 2017).
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones
Janardhan et al. (2014) utilized 2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as building blocks for synthesizing thiazolo[3,2-a]pyrimidinones. These compounds were derived from the elimination of by-products like aniline/2-aminobenzothiazole (Janardhan, B., Srinivas, B., Rajitha, B., & Péter, Á., 2014).
Synthesis of Novel Pesticides
Liu An-chan (2015) detailed the synthesis of novel pesticides, where 2-chloro-3,5-bis-(trifluoromethyl)aniline, a derivative of 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline, was used in the production of bistrifluron, a potent growth-retarding agent against pests (Liu An-chan, 2015).
Gold(I)-Catalyzed Cyclizations
Fu et al. (2021) developed a gold(I)-catalyzed cyclization process to synthesize 2-(naphthalen-2-yl)aniline. This process offered a new method for creating diverse chemical structures like benzo[α]carbazole, benzo[c,h]cinnoline, and dibenzo[i]phenanthridine derivatives (Fu, J., Li, B.-Q., Wang, X., Liang, Q., Peng, X., Yang, L., Wan, T., Wang, X., Lin, B., Cheng, M., & Liu, Y., 2021).
Ruthenium(II)-Catalyzed C-H Imidation
Wu et al. (2021) explored the use of 2-Fluoro-5-(trifluoromethyl)aniline, related to 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline, as a monodentate transient directing group. This enabled Ru(II)-catalyzed direct ortho-C(sp2)-H imidation of benzaldehydes, leading to the synthesis of useful quinazoline and fused isoindolinone scaffolds (Wu, Y., Liu, N., Qi, M.-H., Qiao, H., Lu, X., Ma, L., Zhou, Y., & Zhang, F.-L., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(5,6-difluoro-1H-benzimidazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3/c14-8-5-11-12(6-9(8)15)18-13(17-11)7-3-1-2-4-10(7)16/h1-6H,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRLTFITDQBVRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC(=C(C=C3N2)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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